molecular formula C18H19ClN2O11S B14116302 Furosemide Acyl-beta-D-glucuronide

Furosemide Acyl-beta-D-glucuronide

Cat. No.: B14116302
M. Wt: 506.9 g/mol
InChI Key: RNVHHPUYELVHRE-BAYNORDSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Furosemide Acyl-beta-D-glucuronide is synthesized by reacting furosemide with glucuronic acid. This process is facilitated by the enzyme UDP-glucuronosyltransferase, which is key in the detoxification and elimination pathways for many drugs . The chemical properties of the compound are relatively stable, and it is a white crystalline solid .

Industrial Production Methods: The industrial production of this compound involves the enzymatic conjugation of furosemide with glucuronic acid in the liver . This process is crucial for the detoxification and elimination of furosemide from the body.

Properties

Molecular Formula

C18H19ClN2O11S

Molecular Weight

506.9 g/mol

IUPAC Name

(3S,4S,5S,6S)-6-[4-chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C18H19ClN2O11S/c19-9-5-10(21-6-7-2-1-3-30-7)8(4-11(9)33(20,28)29)17(27)32-18-14(24)12(22)13(23)15(31-18)16(25)26/h1-5,12-15,18,21-24H,6H2,(H,25,26)(H2,20,28,29)/t12-,13-,14-,15?,18-/m0/s1

InChI Key

RNVHHPUYELVHRE-BAYNORDSSA-N

Isomeric SMILES

C1=COC(=C1)CNC2=CC(=C(C=C2C(=O)O[C@H]3[C@H]([C@H]([C@@H](C(O3)C(=O)O)O)O)O)S(=O)(=O)N)Cl

Canonical SMILES

C1=COC(=C1)CNC2=CC(=C(C=C2C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)S(=O)(=O)N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.